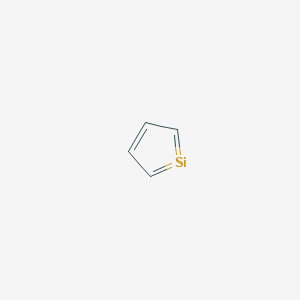
1H-silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-silole is a silole.
Wissenschaftliche Forschungsanwendungen
Electronic Structure and Molecular Engineering
- Substituent Effects on Electronic Structure : Siloles, including 1H-silole, are used as building blocks in organic semiconductors. Their applications span across light-emitting diodes, solar cells, field-effect transistors, and sensors. The electronic structures of siloles are tailored through molecular engineering, particularly by modifying substituents to control their properties (Zhan, Barlow, & Marder, 2009).
Synthesis and Reactivity
- Novel Synthesis Methods : Innovative methods for synthesizing 1H-siloles have been developed, such as [2+2+1] cycloadditions, revealing their unique molecular structures and reactivity. These methods have expanded the potential applications of 1H-siloles in various fields (Lebedev et al., 2014).
- Gas-Phase Synthesis : The gas-phase synthesis of silole (1-silacyclopenta-2,4-diene) is a novel approach that has opened new avenues for accessing organosilicon molecules, which were previously challenging to synthesize using classical methods (Yang et al., 2016).
Photoluminescence and Chemosensors
- Photoluminescence of Silole Regioisomers : Silole regioisomers exhibit varying photoluminescence properties. Novel siloles with high fluorescence quantum yield have been synthesized, demonstrating their potential as sensitive chemosensors and efficient electroluminescent materials (Li et al., 2005).
- Fluorescence Turn-On Detection : Siloles with aggregation-induced emission features have been utilized for fluorescence turn-on detection of DNA and as a label-free fluorescence nuclease assay. This application showcases the sensitivity and versatility of siloles in biological and chemical sensing (Wang et al., 2008).
Electronic and Optical Applications
- Electronic Conjugation and Optical Power Limiting : Silole-containing polymers have been synthesized, demonstrating high thermal stability, extended electronic conjugation, and novel properties like cooling-enhanced photoluminescence and optical power limiting performance. These characteristics make them suitable for applications in nonlinear optics and light-emitting devices (Chen et al., 2003).
- Functionalized Siloles in OLEDs and Sensors : Functionalized siloles have been synthesized and applied in various domains, including OLEDs (organic light-emitting diodes) and sensory applications. Their unique aggregation-induced emission phenomenon makes them highly valuable in the development of efficient luminescent materials (Lin et al., 2017).
Advanced Materials and Applications
- High-Efficiency Polymer Solar Cells : Silole-containing conjugated polymers have been synthesized for use in high-efficiency polymer solar cells, demonstrating significant power conversion efficiency due to their strong absorption and suitable bandgap (Song et al., 2011).
Eigenschaften
CAS-Nummer |
4723-64-2 |
|---|---|
Produktname |
1H-silole |
Molekularformel |
C4H4Si |
Molekulargewicht |
80.16 g/mol |
IUPAC-Name |
1-silacyclopenta-1,3,5-triene |
InChI |
InChI=1S/C4H4Si/c1-2-4-5-3-1/h1-4H |
InChI-Schlüssel |
GHHWQWFSVDWNMF-UHFFFAOYSA-N |
SMILES |
C1=CC=[Si]=C1 |
Kanonische SMILES |
C1=CC=[Si]=C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



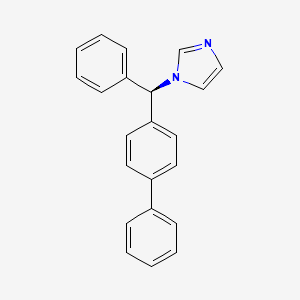
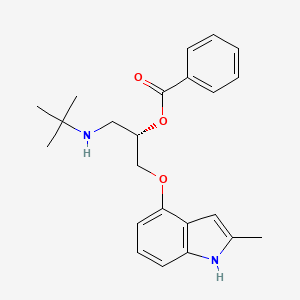
![(2S)-N-[5-[3-[3-(3-aminopropylamino)propylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1252404.png)
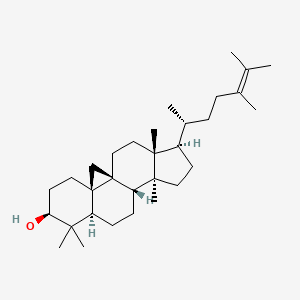
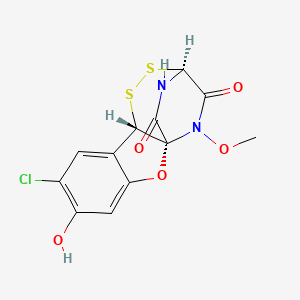

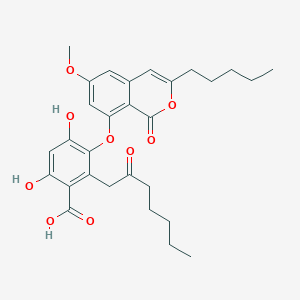
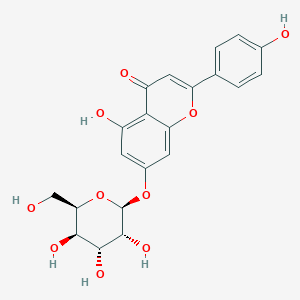
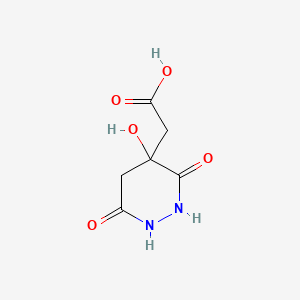
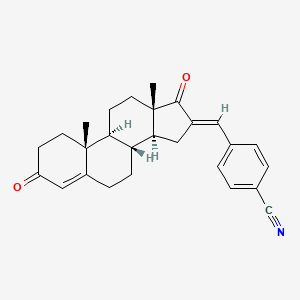
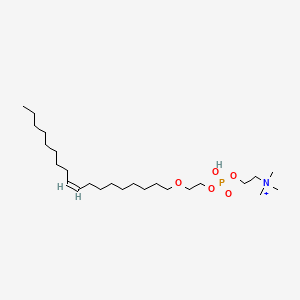
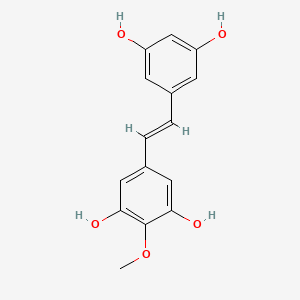
![(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1252421.png)
